2-Bromo-3-chloro-6-fluorobenzaldehyde is an organic compound with the molecular formula and a molecular weight of 237.45 g/mol. It features a benzaldehyde functional group, which is characterized by a carbonyl group () directly attached to a benzene ring. The compound is notable for its three halogen substituents: bromine at the second position, chlorine at the third position, and fluorine at the sixth position of the benzene ring. This unique arrangement contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.
Further research is needed to elucidate specific biological activities associated with 2-bromo-3-chloro-6-fluorobenzaldehyde.
Several synthesis methods have been documented for producing 2-bromo-3-chloro-6-fluorobenzaldehyde:
2-Bromo-3-chloro-6-fluorobenzaldehyde has potential applications in various fields:
Several compounds share structural similarities with 2-bromo-3-chloro-6-fluorobenzaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Bromo-6-chloro-4-fluorobenzaldehyde | 1433990-64-7 | 0.92 |
4-Bromo-5-chloro-2-fluorobenzaldehyde | 1603584-72-0 | 0.84 |
3-Bromo-2-chloro-6-fluorobenzaldehyde | 1114809-11-8 | 0.83 |
3-Bromo-2-chloro-5-fluorobenzaldehyde | 1807017-49-7 | 0.83 |
The uniqueness of 2-bromo-3-chloro-6-fluorobenzaldehyde lies in its specific arrangement of halogens and its potential reactivity patterns compared to similar compounds. The combination of bromine, chlorine, and fluorine substituents influences both its chemical behavior and biological activity, making it a subject of interest for further research and application development.
Irritant